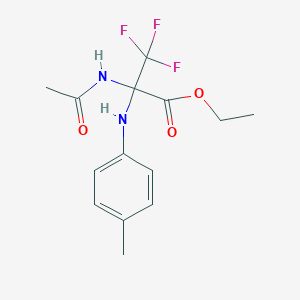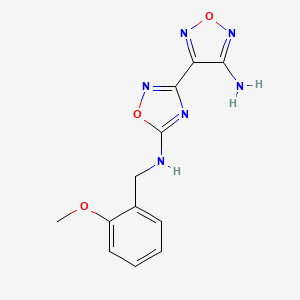
2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure combining an indole moiety with a trimethoxyphenyl group, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole and trimethoxyphenyl intermediates. The key steps include:
Formation of the Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Coupling with Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction, where the indole intermediate reacts with an acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the indole or trimethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, particularly against metastatic colorectal cancers resistant to standard therapies.
Biological Studies: It is used in research to understand its interactions with biological targets, such as microtubules, and its effects on cell cycle regulation.
Chemical Biology: The compound serves as a tool to study the structure-activity relationships of indole derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with microtubules, leading to cell cycle arrest in the G2/M phase. This interaction downregulates cyclin B1 expression, inhibiting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116): This compound shares a similar indole and trimethoxyphenyl structure but differs in the presence of a prop-2-en-1-one linkage.
Indole-Chalcone Derivatives: These compounds also feature an indole moiety and are studied for their anticancer properties.
Uniqueness
2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H17FN2O5 |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-(6-fluoro-1H-indol-3-yl)-2-oxo-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H17FN2O5/c1-25-15-7-11(8-16(26-2)18(15)27-3)22-19(24)17(23)13-9-21-14-6-10(20)4-5-12(13)14/h4-9,21H,1-3H3,(H,22,24) |
InChI Key |
YVBSHQRCYTXOAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C(=O)C2=CNC3=C2C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-7-(3-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15000945.png)
![3-(5-chloro-2-methoxyphenyl)-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000952.png)
![3-Cyclohexyl-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15000959.png)
![8-[1,3-benzodioxol-5-yl(piperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15000966.png)
![ethyl 2-[(3-chloro-4-fluorophenyl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B15000968.png)
![1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B15000984.png)

![2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide](/img/structure/B15000996.png)

![1-{5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-N-(4-methylbenzyl)methanamine](/img/structure/B15001018.png)
![2-(3,4-dimethoxybenzyl)-1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B15001026.png)
![N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)-1-(morpholin-4-ylmethyl)cyclopentanamine](/img/structure/B15001029.png)
![Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-3,3,3-trifluoro-2-[(3-methyl-1-oxobutyl)amino]-, ethyl ester](/img/structure/B15001033.png)
![methyl 4-(4-chlorophenyl)-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15001044.png)
